molecular formula C20H26N6O2 B5462259 4-(cyclopropylmethyl)-3-isopropyl-1-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepan-5-one

4-(cyclopropylmethyl)-3-isopropyl-1-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepan-5-one

Cat. No.: B5462259
M. Wt: 382.5 g/mol
InChI Key: MQKDFOMIGKUNOS-UHFFFAOYSA-N
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Description

The compound is a diazepanone derivative with a tetrazole group attached to the benzoyl moiety. Diazepanones are seven-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group . Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrazole ring is a five-membered ring with four nitrogen atoms, which can participate in various interactions . The diazepanone ring is a seven-membered ring with a nitrogen and a carbonyl group .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Tetrazoles are generally soluble in water and acetonitrile .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Tetrazole derivatives have been found to have various biological activities, including antibacterial, anticancer, and antiviral effects .

Safety and Hazards

Tetrazoles can decompose upon heating to emit toxic nitrogen fumes . They can also react vigorously upon exposure to shock, fire, and heat on friction .

Future Directions

The future research directions would depend on the specific applications of this compound. Given the biological activity of tetrazole derivatives, potential areas of research could include the development of new pharmaceuticals .

Properties

IUPAC Name

4-(cyclopropylmethyl)-3-propan-2-yl-1-[2-(2H-tetrazol-5-yl)benzoyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-13(2)17-12-25(10-9-18(27)26(17)11-14-7-8-14)20(28)16-6-4-3-5-15(16)19-21-23-24-22-19/h3-6,13-14,17H,7-12H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKDFOMIGKUNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)C3=CC=CC=C3C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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